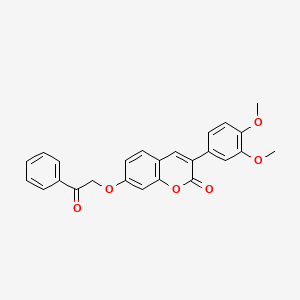

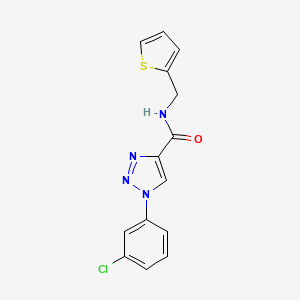

![molecular formula C16H18N6O2S2 B2583475 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097898-48-9](/img/structure/B2583475.png)

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains a tetrahydroquinazolin ring and a benzothiadiazole ring, both of which are common structures in many pharmaceuticals and dyes . The presence of a dimethylamino group suggests that this compound could potentially exhibit basic properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinazolin ring and the benzothiadiazole ring in separate steps, followed by their connection via an amide bond . The dimethylamino group could be introduced via alkylation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroquinazolin and benzothiadiazole rings, as well as the dimethylamino group . These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide bond, the aromatic rings, and the dimethylamino group . The amide bond could potentially undergo hydrolysis or participate in condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the dimethylamino group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethylamino group could make the compound basic and potentially soluble in water . The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .Wissenschaftliche Forschungsanwendungen

Biological Activities of Sulfonamide Hybrids

Sulfonamide hybrids, which include compounds like the one , are recognized for their wide range of pharmacological activities. They possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These hybrids often combine sulfonamides with other organic compounds, leading to significant versatility in their applications (Ghomashi et al., 2022).

Antihypertensive and Diuretic Properties

Some sulfonamide derivatives have been studied for their potential as antihypertensive agents. For instance, triazolinone biphenylsulfonamide derivatives have shown promise as orally active angiotensin II antagonists with potent AT1 receptor affinity, which could be relevant in the management of hypertension (Ashton et al., 1994).

Corrosion Inhibition

Benzothiazole derivatives, which are related to the compound , have shown effectiveness as corrosion inhibitors for steel. This indicates potential applications in materials science and engineering, particularly in preventing corrosion in acidic environments (Hu et al., 2016).

Anticancer Activity

Sulfonamide derivatives have also been investigated for their anticancer properties. For instance, novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors have shown promise in this area. They inhibit vascular endothelial growth factor receptor, which is significant in the development of cancer treatments (Ghorab et al., 2016).

Antiviral Properties

Some sulfonamide derivatives have been synthesized and characterized for their antiviral activity. For example, studies on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives have indicated significant antiviral activity, showcasing the potential of these compounds in combating viral infections (Selvakumar et al., 2018).

Stability Characterization

Investigations into the stability of such compounds are crucial for their practical application. For instance, a study on the stability characterization of a quinazoline derivative, BG1188, using optical methods, provides insights into the stability and suitability of these compounds for various applications (Militaru et al., 2011).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it were a pharmaceutical, its safety profile would be determined through preclinical and clinical testing . The presence of the dimethylamino group could potentially make the compound irritating to the skin, eyes, or respiratory tract .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S2/c1-22(2)16-17-9-10-8-11(6-7-12(10)18-16)21-26(23,24)14-5-3-4-13-15(14)20-25-19-13/h3-5,9,11,21H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOTYMQQKAWDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

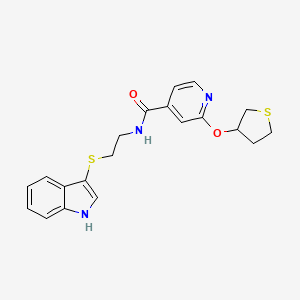

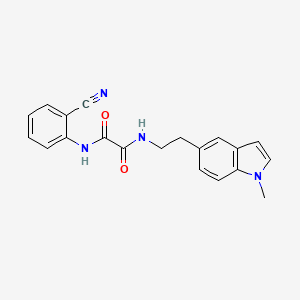

![5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2583393.png)

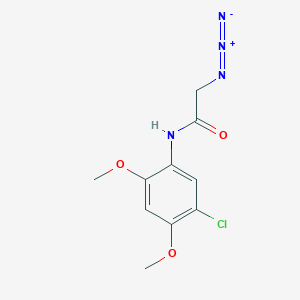

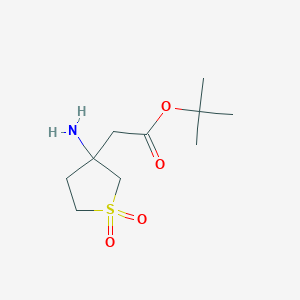

![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2583403.png)

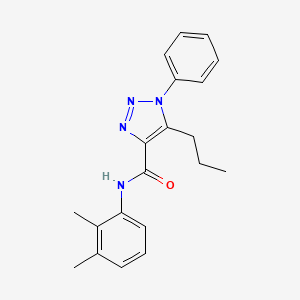

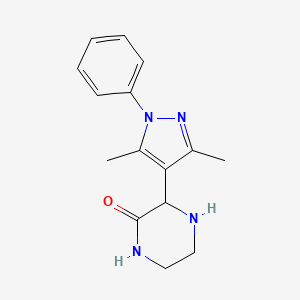

![(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2583411.png)

![N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide](/img/structure/B2583412.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2583413.png)

![3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2583415.png)